

An In-depth Technical Guide to the Physical Properties of Osimertinib

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Compound of Interest		
Compound Name:	5-Bromo-2-chloropyridine	
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Abstract

Osimertinib (marketed as Tagrisso) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] A thorough understanding of its physical properties, including melting point, boiling point, and solubility, is critical for its formulation, development, and clinical application. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and a summary of the relevant signaling pathways.

Core Physical Properties

The physical characteristics of an active pharmaceutical ingredient (API) like Osimertinib are fundamental to its behavior, from manufacturing and formulation to its pharmacokinetic profile in vivo.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For Osimertinib mesylate, the melting point is consistently reported to be at a high temperature, signifying a stable crystal lattice.

Data Summary: Physical Properties of Osimertinib



Physical Property	Value	Notes
Melting Point	>232°C (with decomposition) [2][3]	Indicates high thermal stability.
Approx. 248°C[4]	From regulatory filings.	
Boiling Point	Not available	Due to decomposition at high temperatures, a boiling point is not practically determinable.
Solubility		
In Water	Slightly soluble (3.1 mg/mL at 37°C)[5]	pH-dependent.
Very slightly soluble (924 ± 6.06 μg/mL)[6]	At unspecified pH.	
Insoluble[7]	General qualitative assessment.	_
In DMSO	5 mg/mL (8.39 mM)[7]	Fresh DMSO recommended.
In Ethanol	Insoluble[7]	

Boiling Point

Due to its high melting point and subsequent decomposition, a boiling point for Osimertinib has not been experimentally determined. For complex organic molecules like Osimertinib, thermal decomposition often occurs before boiling can be observed at atmospheric pressure.

Solubility

The solubility of Osimertinib is a critical factor influencing its oral bioavailability. As a weakly basic compound, its solubility is pH-dependent. It is sparingly soluble at a low pH of 1.2 and slightly soluble at a higher pH of 7.[8]

Conflicting reports on its precise water solubility exist, which may be attributable to differences in experimental conditions such as pH, temperature, and the specific salt form used. For

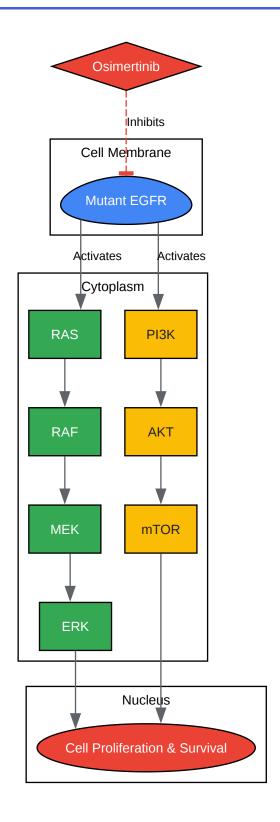


instance, one study reports a solubility of 3.1 mg/mL in water at 37°C, while another found it to be 924 \pm 6.06 μ g/mL.[5][6] In organic solvents, it is soluble in DMSO but insoluble in ethanol.[7]

Mechanism of Action and Signaling Pathway

Osimertinib is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[9][10] It covalently binds to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, which blocks downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9][11] Its high selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects.[10][12]





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Osimertinib Inhibition of EGFR Signaling Pathways.

Experimental Protocols



The following are detailed methodologies for determining the key physical properties of Osimertinib, based on established pharmacopeial guidelines.

Melting Point Determination (Capillary Method - USP <741>)

This protocol outlines the determination of the melting range of Osimertinib using the capillary method as described in the United States Pharmacopeia (USP).[13][14][15]

Apparatus:

- Melting point apparatus with a heating block and temperature control
- Capillary tubes (10 cm length, 0.8 1.2 mm internal diameter, 0.2 0.3 mm wall thickness)
 [13]
- Thermometer calibrated against USP Melting Point Reference Standards
- Mortar and pestle

Procedure:

- Sample Preparation: Finely powder the dry Osimertinib sample using a mortar and pestle.
- Capillary Loading: Charge the capillary tube with the powdered sample to form a column of 2.5 - 3.5 mm in height when packed tightly.[13]
- Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
- Heating: Heat the block to a temperature approximately 5°C below the expected melting point of Osimertinib.[14]
- Ramping: Once the temperature is within 5°C of the expected melting point, reduce the heating rate to 1 ± 0.5 °C/minute.[13]
- Observation: Record the temperature at which the substance is first observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which it



becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method - OECD 105)

This protocol describes the shake-flask method for determining the water solubility of Osimertinib, a method recommended by the Organisation for Economic Co-operation and Development (OECD).[16]

Apparatus:

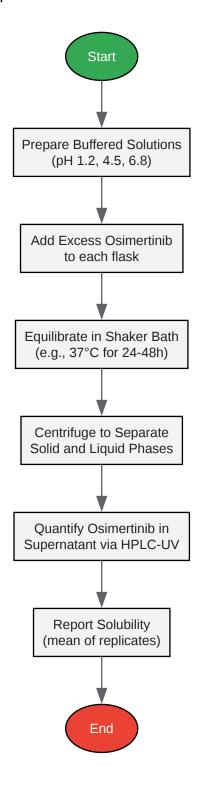
- · Constant temperature water bath or shaker
- · Glass flasks with stoppers
- Analytical balance
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV)
- pH meter

Procedure:

- Preparation of Solutions: Prepare a series of aqueous solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.
- Addition of Substance: Add an excess amount of Osimertinib to each flask containing the buffered solutions.
- Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, allow the solutions to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.



- Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of dissolved Osimertinib using a validated analytical method such as HPLC-UV.
- Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.





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Workflow for Solubility Determination.

Conclusion

Osimertinib is a thermally stable compound with a high melting point and pH-dependent aqueous solubility. A comprehensive understanding of these physical properties is essential for its continued development and effective clinical use. The provided experimental protocols offer a standardized approach for the characterization of Osimertinib and similar pharmaceutical compounds, ensuring data consistency and reliability for research and regulatory purposes. The intricate mechanism of action, targeting specific EGFR mutations, underscores the importance of a multi-faceted approach to drug development, where physical properties and biological activity are intrinsically linked.

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